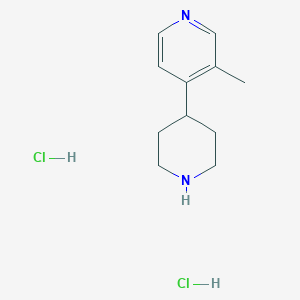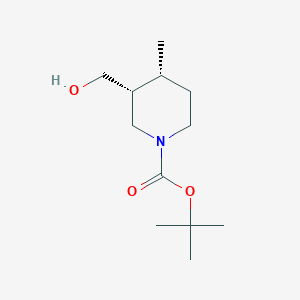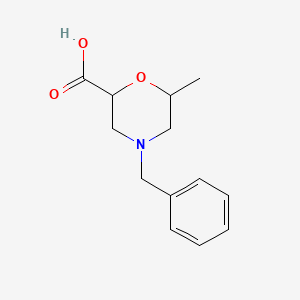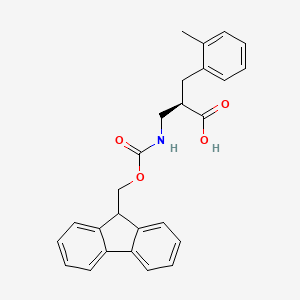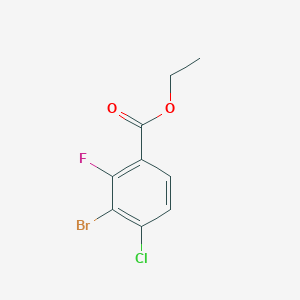
iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate is a complex compound that combines iron in a high oxidation state with a derivative of pyrrolidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate typically involves the reaction of iron salts with 5-oxopyrrolidine-2-carboxylate under controlled conditions. One common method involves the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl (pyridyl)glutamate hydrochlorides . The reaction conditions often require specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated control systems, and high-purity reagents to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The iron center can participate in oxidation reactions, potentially altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting both the iron center and the pyrrolidine derivative.
Substitution: The carboxylate group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the pH. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions could produce lower oxidation state derivatives.
Applications De Recherche Scientifique
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific properties, such as magnetic or catalytic activity.
Mécanisme D'action
The mechanism by which iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate exerts its effects involves its interaction with molecular targets through its iron center and pyrrolidine derivative. The iron center can participate in redox reactions, altering the oxidation state of other molecules, while the pyrrolidine derivative can interact with various biological targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-oxopyrrolidine-2-carboxylate: A simpler derivative without the iron center, used in similar applications but with different reactivity.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical properties and applications.
Iron(III) complexes: Compounds with iron in a lower oxidation state, used in various chemical and biological applications.
Uniqueness
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate is unique due to the high oxidation state of the iron center, which imparts distinct redox properties and reactivity. This makes it particularly valuable in applications requiring strong oxidizing or reducing agents and in studies of high oxidation state chemistry.
Propriétés
Numéro CAS |
85994-36-1 |
|---|---|
Formule moléculaire |
C15H15FeN3O9 |
Poids moléculaire |
437.14 g/mol |
Nom IUPAC |
iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate |
InChI |
InChI=1S/3C5H7NO3.Fe/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H2,6,7,8,9);/q;;;+6/p-6 |
Clé InChI |
NXSOOSFYDXXEIA-UHFFFAOYSA-H |
SMILES canonique |
C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Fe+6] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)






